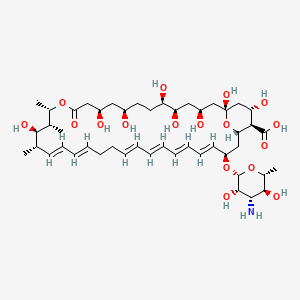

Amphotericin A

Description

Properties

IUPAC Name |

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-6,8,10-18,27-38,40-44,46,49-54,56-58,61H,7,9,19-26,48H2,1-4H3,(H,59,60)/b6-5+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGFZZLFKABGNL-MOISJGEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H75NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

926.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1405-32-9 | |

| Record name | Amphotericin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1405-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amphotericin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMPHOTERICIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KQ75HL677 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the History and Discovery of Amphotericin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin A is a polyene macrolide antibiotic that was co-discovered with its more famous and clinically utilized counterpart, Amphotericin B. While Amphotericin B went on to become a cornerstone in the treatment of systemic fungal infections, this compound was sidelined due to its comparatively weaker antifungal activity. This technical guide provides an in-depth look at the history of this compound's discovery, its initial characterization, and the experimental protocols used in the seminal studies that first identified this compound. For clarity and ease of comparison, all quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

The Discovery of Amphotericins A and B

In 1955, a team of researchers at the Squibb Institute for Medical Research, including W. Gold, H. A. Stout, J. F. Pagano, and R. Donovick, announced the discovery of two new antifungal agents: this compound and Amphotericin B.[1] These compounds were isolated from a previously undescribed species of actinomycete, Streptomyces nodosus. The producing organism was cultured from a soil sample collected in the Orinoco River region of Venezuela.[1] The discovery was the result of a broad screening program for new antibiotics from soil microorganisms.

The initial report highlighted that both compounds exhibited antifungal properties, but that Amphotericin B was the more potent of the two.[1] This early differentiation in activity set the course for the future development of Amphotericin B as a therapeutic agent, leaving this compound primarily as a subject of chemical and academic interest.

Physicochemical Properties

Initial characterization of the crystalline forms of this compound and B was carried out by Vandeputte, Wachtel, and Stiller at the Squibb Institute.[2] this compound was found to be an amphoteric substance, a property that inspired its name.

| Property | This compound | Reference |

| Molecular Formula | C47H75NO17 | [3] |

| Molecular Weight | 926.1 g/mol | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in acidic and basic aqueous solutions; sparingly soluble in methanol; insoluble in acetone, ether, and hydrocarbons. | |

| UV Absorption Maxima (in Methanol) | 318, 304, 291, 228 mµ |

Experimental Protocols

Isolation and Purification of Crystalline this compound

The original protocol for the isolation and purification of this compound from the fermentation broth of Streptomyces nodosus as described by Vandeputte, Wachtel, and Stiller in 1955 involved a multi-step process of extraction and crystallization.

Protocol 1: Isolation and Purification of this compound

-

Broth Extraction: The whole fermentation broth was extracted at a pH of 9.5-10.5 with n-butanol.

-

Solvent Concentration: The butanol extract was concentrated under vacuum.

-

Methanol Extraction: The concentrated butanol extract was then extracted with methanol.

-

Precipitation: The active material was precipitated from the methanol solution by the addition of ether.

-

Crude Mixture Separation: The crude mixture of Amphotericins A and B was dissolved in a minimal amount of hot formamide.

-

Selective Precipitation of Amphotericin B: Upon cooling, Amphotericin B, being less soluble, precipitated out and was removed by filtration.

-

Crystallization of this compound: The formamide filtrate, now enriched with this compound, was treated with a large volume of water to precipitate crude this compound.

-

Recrystallization: The crude this compound was then recrystallized from hot water at a pH of 8.5 to yield the final crystalline product.

In Vitro Antifungal Activity Assessment

The initial in vitro antifungal activity of this compound was determined using a broth dilution method, as detailed by Gold, Stout, Pagano, and Donovick in their 1955 publication. This method was used to determine the minimum inhibitory concentration (MIC) against a variety of fungal species.

Protocol 2: Broth Dilution Method for MIC Determination

-

Medium Preparation: A suitable broth medium for fungal growth was prepared and sterilized.

-

Compound Dilution: A stock solution of this compound was prepared and serially diluted in the broth medium to create a range of concentrations.

-

Inoculum Preparation: A standardized suspension of the test fungus was prepared.

-

Inoculation: Each dilution of this compound was inoculated with the fungal suspension. A positive control (broth with inoculum, no drug) and a negative control (broth only) were also included.

-

Incubation: The inoculated tubes or plates were incubated under appropriate conditions for fungal growth.

-

MIC Determination: The MIC was determined as the lowest concentration of this compound that completely inhibited visible growth of the fungus.

Comparative In Vitro Antifungal Activity

The primary reason for the divergent paths of this compound and B was the superior antifungal potency of the latter. The 1955 study by Gold et al. provided a direct comparison of their activities against several yeast and yeast-like fungi.

| Fungal Species | This compound (MIC, µg/mL) | Amphotericin B (MIC, µg/mL) | Reference |

| Candida albicans | 1.2 | 0.3 | |

| Saccharomyces cerevisiae | 0.6 | 0.15 | |

| Cryptococcus neoformans | 2.5 | 0.6 | |

| Rhodotorula sp. | >100 | 1.2 |

As the data clearly indicates, Amphotericin B demonstrated significantly lower MIC values, indicating greater potency against the tested fungal strains.

Mechanism of Action

While the specific signaling pathways affected by this compound were not elucidated in the initial studies, it is presumed to share the same general mechanism of action as other polyene macrolides. This involves binding to ergosterol in the fungal cell membrane, leading to the formation of pores or channels. This disruption of the membrane integrity results in the leakage of intracellular ions and ultimately, cell death. The difference in potency between this compound and B is likely attributable to subtle structural differences that affect their affinity for ergosterol and their ability to form stable pores in the fungal membrane.

Conclusion

The discovery of this compound, alongside Amphotericin B, was a significant event in the history of antibiotic research. Although overshadowed by its more potent sibling, the story of this compound provides valuable insights into the process of drug discovery and the importance of comparative efficacy studies. The detailed experimental protocols from the original research demonstrate the foundational techniques of natural product isolation and antimicrobial susceptibility testing that have been refined over the decades. While not a clinical success, this compound remains an important molecule in the broader history of the development of antifungal therapies.

References

A Technical Guide to Amphotericin A Production by Streptomyces nodosus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Streptomyces nodosus, the primary industrial producer of the potent antifungal agent Amphotericin B. It details the organism's biology, the biosynthesis of amphotericin, and the methodologies for optimizing its production. This document is intended to be a comprehensive resource for researchers and professionals involved in natural product discovery, fermentation technology, and drug development.

Introduction to Streptomyces nodosus and Amphotericin

Streptomyces nodosus is a Gram-positive, filamentous bacterium belonging to the genus Streptomyces, which is renowned for its ability to produce a wide array of secondary metabolites, including over two-thirds of clinically useful antibiotics[1][2]. First identified as the producer of Amphotericin B, S. nodosus remains the cornerstone of industrial production for this life-saving antifungal drug[3][4][5]. Amphotericin B is a polyene macrolide antibiotic with a broad spectrum of activity against systemic fungal infections. It functions by binding to ergosterol, a key component of fungal cell membranes, leading to the formation of transmembrane channels that cause leakage of essential cellular contents and subsequent cell death.

The wild-type strain, S. nodosus ATCC14899, is the original isolate, but significant research has been dedicated to developing high-yielding mutant strains, such as S. nodosus ZJB2016050, through mutagenesis techniques to improve production titers for industrial applications.

Biosynthesis of Amphotericin

Amphotericin B is synthesized via a modular Type I polyketide synthase (PKS) pathway. The core of this pathway is a large, multi-enzyme complex encoded by a cluster of biosynthetic genes.

Precursors and the Polyketide Synthase Machinery

The biosynthesis of the amphotericin macrolactone skeleton utilizes three primary precursors derived from central carbon metabolism: acetyl-CoA, malonyl-CoA, and methylmalonyl-CoA. The amphotericin biosynthetic gene cluster contains six large PKS genes (amphA, amphB, amphC, etc.) that encode the modular PKS enzymes. These enzymes function as an assembly line, sequentially adding and modifying the precursor units to build the polyketide chain.

Gene Cluster Organization and Regulation

The amphotericin biosynthetic gene cluster is extensive, spanning over 100 kilobases of the S. nodosus chromosome. Beyond the core PKS genes, the cluster also contains genes responsible for:

-

Post-PKS Modifications: Enzymes such as cytochrome P450s that perform hydroxylations on the macrolactone ring.

-

Mycosamine Biosynthesis and Attachment: Genes for the synthesis and transfer of the mycosamine sugar moiety, which is crucial for the compound's activity.

-

Regulation: Regulatory genes, including amphRI, RII, RIII, and RIV, which are involved in controlling the expression of the biosynthetic genes.

-

Transport: ABC transporter genes (amphG, amphH) presumed to be involved in exporting the final product out of the cell.

Metabolic regulation is a key factor in amphotericin production. A competing pathway for the synthesis of a sapromomycin analog, which also utilizes malonyl-CoA, has been identified. Downregulation or knockout of this competing Type II PKS pathway can significantly enhance the flux of precursors towards amphotericin biosynthesis.

Fermentation and Production Optimization

Optimizing fermentation conditions is critical for achieving high titers of Amphotericin B. This involves careful control of media composition, physical parameters, and feeding strategies.

Culture Media and Conditions

S. nodosus is typically grown in a two-stage process: a seed culture to generate sufficient biomass, followed by inoculation into a production fermentation medium.

Table 1: Representative Media Compositions for S. nodosus Fermentation

| Component | Seed Medium (Flask) | Fermentation Medium (Flask) | Fermentation Medium (50-ton Bioreactor) |

|---|---|---|---|

| Carbon Source | Glucose (10-15 g/L) | Glucose (69-70 g/L) | Glucose (59 g/L) |

| Nitrogen Source | Tryptone (15 g/L) / Peptone (15 g/L) | Cottonseed Meal (25 g/L) | Soybean Flour (47 g/L), Cottonseed Meal (3.5 g/L) |

| Yeast Extract (10 g/L) | |||

| Minerals/Salts | NaCl (5 g/L) | K₂HPO₄ / KH₂PO₄ (0.1 g/L) | NaCl (6.5 g/L), MgSO₄ (4.2 g/L), MnSO₄ (0.1 g/L), CaCl₂ (0.1 g/L) |

| pH Buffering | CaCO₃ (1 g/L) | CaCO₃ (9 g/L) | CaCO₃ (5.6 g/L) |

| Other | - | - | PEG 2000 (0.9 g/L), Sodium Citrate (9 g/L) |

| Initial pH | 7.0 | 7.0 | 6.6 - 6.9 (controlled) |

Key Fermentation Parameters

Optimizing physical and chemical parameters in a bioreactor is essential for maximizing yield.

Table 2: Optimized Fermentation Parameters for Amphotericin B Production

| Parameter | Shake Flask Value | 5-L Bioreactor Value | Notes |

|---|---|---|---|

| Temperature | 25-26°C | 26°C | Temperature can be varied in stages in larger bioreactors. |

| pH | Natural (initially 7.0) | Maintained at 7.0-7.2 | pH control is critical; pH 7.0 showed a 28.4% improvement in titer and reduced Amphotericin A byproduct. |

| Agitation | 200 rpm | 500 rpm | Agitation rates are increased during the fermentation process in large-scale bioreactors. |

| Aeration | N/A | 6 L/min | Airflow is crucial for supplying dissolved oxygen to the culture. |

| Duration | 4-6 days | ~144 hours (6 days) | Fermentation time depends on strain and conditions, with peak production often occurring after 100 hours. |

Production Enhancement Strategies

Several strategies have been successfully employed to boost Amphotericin B titers.

Table 3: Summary of Amphotericin B Yield Enhancement Strategies

| Strategy | Method | Result | Reference |

|---|---|---|---|

| Mutagenesis | UV and NTG treatment of wild-type strain | Increased yield from 580 mg/L to 5,260 mg/L. | |

| Precursor Feeding | Addition of 10 mg/L sodium propionate at 24h. | Titer increased by 34% to 6.93 g/L. | |

| Combined feeding (isopropanol, alanine, pyruvate, nicotinamide). | Titer increased by 28.5% to 6.63 g/L in shake flasks. | ||

| pH Control | Maintained pH at 7.0 in a 5-L fermentor. | Titer increased by 28.4% to 12.66 g/L. | |

| Genetic Engineering | Deletion of competing Type II PKS gene (PKS5). | AmB titer improved from 5.01 g/L to 6.32 g/L. | |

| Overexpression of precursor-supplying genes in a ΔPKS5 mutant. | AmB titer improved to 7.06 g/L in shake flasks. |

| | Fed-batch fermentation of genetically engineered strain in 5-L bioreactor. | Achieved a final titer of 15.6 g/L. | |

Experimental Protocols

This section outlines key methodologies for the cultivation of S. nodosus and the analysis of Amphotericin B production.

Protocol for Shake Flask Fermentation

This protocol is adapted for laboratory-scale production and optimization experiments.

-

Seed Culture Preparation:

-

Prepare the seed medium (e.g., tryptone 1.5%, yeast extract 1%, NaCl 0.5%, glucose 1%, CaCO₃ 0.1%, pH 7.0).

-

Inoculate 50 mL of seed medium in a 250-mL baffled flask with spores or a mycelial stock of S. nodosus.

-

Incubate at 26°C on a rotary shaker at 200 rpm for 48 hours.

-

-

Production Fermentation:

-

Prepare the fermentation medium (e.g., glucose 7%, cottonseed meal 2.5%, CaCO₃ 0.9%, K₂HPO₄ 0.01%, pH 7.0).

-

Inoculate 50 mL of fermentation medium in a 500-mL flask with 2 mL of the seed culture (a 4% v/v inoculation).

-

Incubate at 26°C and 200 rpm for 4 to 6 days.

-

Withdraw samples periodically for analysis.

-

Protocol for Amphotericin Extraction and Quantification

-

Extraction:

-

Take a known volume of the fermentation broth.

-

Extract the amphotericin from the mycelium using a suitable solvent like dimethyl sulfoxide (DMSO).

-

For example, mix the sample and shake at 25°C for 20 minutes.

-

Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the extracted amphotericin.

-

-

Quantification by HPLC:

-

Instrumentation: A standard HPLC system with a UV detector is required.

-

Column: A C18 reversed-phase column is commonly used (e.g., Luna C18, 250 x 4.6 mm, 5µm).

-

Mobile Phase: A mixture of organic solvents and an acidic buffer is typical. For example, a mobile phase consisting of acetonitrile, tetrahydrofuran, and o-phosphoric acid buffer (pH 6.0) in a ratio of 60:30:10 (v/v/v) has been reported. Another system uses a phosphate buffer (pH 3.0) and acetonitrile (65:35, v/v).

-

Detection: Amphotericin B has a characteristic UV absorption spectrum with major peaks around 364, 382, and 405 nm. Detection is typically set at one of these wavelengths, such as 407 nm.

-

Procedure:

-

Prepare a standard curve using a known concentration range of pure Amphotericin B standard.

-

Filter the extracted sample through a 0.45 µm filter.

-

Inject a known volume (e.g., 20 µL) onto the HPLC system.

-

Quantify the Amphotericin B in the sample by comparing its peak area to the standard curve.

-

-

Protocol for Genetic Manipulation of S. nodosus

Genetic manipulation of Streptomyces species is a powerful tool for strain improvement but can be challenging. General protocols often need to be adapted for specific strains.

-

Genomic DNA Isolation:

-

Grow S. nodosus in a suitable liquid medium (e.g., TSB) for 2-5 days.

-

Harvest mycelia by centrifugation.

-

Lyse the cells using lysozyme treatment (e.g., 1 hour at 37°C).

-

Perform a series of phenol:chloroform extractions to remove proteins and lipids, followed by isopropanol precipitation to recover the genomic DNA.

-

-

Transformation:

-

Protoplast Formation: Grow mycelia and treat with lysozyme in a hypertonic buffer to gently remove the cell wall, forming protoplasts.

-

Transformation: Introduce plasmid DNA into the protoplasts in the presence of polyethylene glycol (PEG).

-

Regeneration: Plate the transformed protoplasts on a regeneration medium to allow them to revert to their mycelial form. Select for transformants using an appropriate antibiotic resistance marker.

-

Conjugation: Intergeneric conjugation with E. coli (e.g., the non-methylating strain ET12567/pUZ8002) is an alternative and often more efficient method for introducing DNA into Streptomyces.

-

Conclusion

Streptomyces nodosus is a vital microorganism for the production of the antifungal agent Amphotericin B. Decades of research have provided a deep understanding of its genetics, metabolism, and fermentation requirements. Significant enhancements in production titers have been achieved through a combination of classical strain mutagenesis, optimization of fermentation parameters, and modern genetic engineering techniques. By leveraging the detailed protocols and quantitative data presented in this guide, researchers and drug development professionals can further refine production processes, engineer novel amphotericin analogues, and continue to harness the biosynthetic potential of this remarkable organism.

References

- 1. Comparative Transcriptome Analysis of Streptomyces nodosus Mutant With a High-Yield Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Comparative Transcriptome Analysis of Streptomyces nodosus Mutant With a High-Yield Amphotericin B [frontiersin.org]

- 3. Enhanced AmB Production in Streptomyces nodosus by Fermentation Regulation and Rational Combined Feeding Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Enhanced AmB Production in Streptomyces nodosus by Fermentation Regulation and Rational Combined Feeding Strategy [frontiersin.org]

- 5. Amphotericin biosynthesis in Streptomyces nodosus: deductions from analysis of polyketide synthase and late genes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Structural Nuances of Amphotericin A and B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Amphotericin, a polyene macrolide antibiotic produced by Streptomyces nodosus, exists as a complex of closely related compounds, primarily Amphotericin A and the clinically significant Amphotericin B. While both share a similar foundational structure, a subtle yet critical difference in their chemical makeup leads to significant variations in their biological activity and toxicological profiles. This technical guide provides an in-depth exploration of the structural distinctions between this compound and Amphotericin B, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and analytical workflows.

Core Structural Differences: The C27-C28 Double Bond

The fundamental structural variance between this compound and Amphotericin B lies in the degree of saturation within the macrolide ring. Amphotericin B possesses a conjugated heptaene system, characterized by seven consecutive double bonds. In contrast, this compound contains a hexaene system, with one of the double bonds in the polyene chain being reduced. Specifically, this compound has a single bond between carbons 28 and 29, whereas Amphotericin B features a double bond at this position[1][2]. This seemingly minor alteration results in a difference of two hydrogen atoms in their chemical formulas and a corresponding 2 Dalton (Da) difference in their precise molecular masses.

| Property | This compound | Amphotericin B |

| Chemical Formula | C47H75NO17[3][4] | C47H73NO17[5] |

| Average Molecular Weight | 926.1 g/mol | 924.1 g/mol |

| Monoisotopic Mass | 925.5035 Da | 923.4878 Da |

| Key Structural Feature | Single bond at C28-C29 | Double bond at C28-C29 |

Impact on Biological Activity and Toxicity

The presence of the extended conjugated polyene system in Amphotericin B is crucial for its potent antifungal activity. This structural feature enhances its binding affinity for ergosterol, the primary sterol in fungal cell membranes. While direct comparative studies on the biological activities of purified this compound are limited, the reduced conjugation in this compound is generally associated with lower antifungal potency.

Further research is required to provide a comprehensive quantitative comparison of the Minimum Inhibitory Concentrations (MICs) and cytotoxic profiles of this compound and B against a range of fungal pathogens and mammalian cell lines.

Experimental Protocols for Differentiation

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

High-resolution NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound and B. The key differentiating signals will be observed in the 13C NMR spectrum, specifically for the carbons at positions 28 and 29.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified amphotericin sample in a suitable deuterated solvent, such as DMSO-d6 or a mixture of CD3OD and D2O.

-

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

13C NMR Acquisition: Acquire a standard proton-decoupled 13C NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis:

-

Amphotericin B: The presence of the C28-C29 double bond will result in characteristic chemical shifts for these sp2-hybridized carbons in the range of approximately 125-135 ppm.

-

This compound: The saturation at this position will lead to upfield shifts for the sp3-hybridized C28 and C29 carbons, typically appearing in the range of 30-40 ppm.

-

-

2D NMR: For unambiguous assignment, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to correlate the 13C signals with their attached protons and neighboring atoms.

Chromatographic and Mass Spectrometric Separation and Identification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) provides a highly sensitive and specific method for separating and identifying this compound and B.

Methodology:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm) is suitable for separating these structurally similar compounds.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid) is typically employed. The gradient is optimized to achieve baseline separation of the two components.

-

Flow Rate: A flow rate of 0.5 mL/min is a common starting point.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for these molecules.

-

Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) can be used.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole instrument, specific precursor-to-product ion transitions are monitored.

-

Amphotericin B: Precursor ion [M+H]⁺ at m/z 924.5, with a characteristic product ion resulting from the loss of the mycosamine sugar or water.

-

This compound: Precursor ion [M+H]⁺ at m/z 926.5, with its corresponding fragmentation pattern.

-

-

High-Resolution Mass Spectrometry (HRMS): HRMS can be used to confirm the elemental composition of each compound based on their precise mass-to-charge ratios, clearly distinguishing the 2 Da difference between this compound and B.

-

Signaling Pathway: Polyene-Induced Inflammasome Activation

Polyene macrolides, including Amphotericin B, are known to interact with host immune cells, triggering an inflammatory response. One key pathway involved is the activation of the NLRP3 inflammasome.

Caption: Amphotericin interaction with the cell membrane can lead to NLRP3 inflammasome activation.

The interaction of amphotericin with the cell membrane can cause potassium efflux, a key trigger for the assembly of the NLRP3 inflammasome complex. This complex then activates Caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) into its active, secreted form, IL-1β, a potent pro-inflammatory cytokine. The difference in membrane-disrupting capabilities between this compound and B, stemming from their structural variations, may lead to a differential activation of this pathway, although further investigation is needed to confirm this hypothesis.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for the comprehensive comparative analysis of this compound and B.

Caption: A workflow for the comparative analysis of this compound and B.

This comprehensive approach, combining purification, rigorous structural identification, and parallel biological activity and toxicity testing, is essential for fully elucidating the structure-activity relationships that distinguish these two closely related polyene macrolides. Such detailed understanding is paramount for the rational design and development of new antifungal agents with improved efficacy and reduced toxicity.

References

- 1. spin.niddk.nih.gov [spin.niddk.nih.gov]

- 2. Amphotericin B Tamed by Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. This compound | C47H75NO17 | CID 10440839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amphotericin B | C47H73NO17 | CID 5280965 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Polyene Antifungals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanisms of action of polyene antifungals, a critical class of agents for treating severe fungal infections. It delves into the molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate these pathways.

Core Mechanism: Interaction with Fungal Cell Membranes

The primary mechanism of action of polyene antifungals, such as Amphotericin B (AmB) and Nystatin, revolves around their specific interaction with ergosterol, the predominant sterol in fungal cell membranes.[1][2][3] This interaction is the foundation of their antifungal activity and selectivity.[1]

Polyene antifungals are amphiphilic molecules, possessing a rigid, hydrophobic polyene chain and a flexible, hydrophilic polyol region.[4] This structure allows them to insert into the lipid bilayer of fungal cell membranes. The specificity of polyenes for fungal cells over mammalian cells is attributed to their higher affinity for ergosterol compared to cholesterol, the main sterol in mammalian membranes.

Models of Polyene-Ergosterol Interaction and Membrane Disruption

Several models have been proposed to explain how the interaction between polyenes and ergosterol leads to fungal cell death.

-

Pore Formation Model: This is the most widely accepted model. It postulates that after binding to ergosterol, polyene molecules self-assemble to form transmembrane channels or pores. These pores disrupt the integrity of the cell membrane, leading to the leakage of essential intracellular ions, such as potassium and sodium, and other small molecules. This ionic imbalance ultimately results in fungal cell death. Recent studies using solid-state NMR and molecular dynamics have suggested a stable assembly of seven AmB molecules forming an ion-conductive channel. The transition from a monomeric to an aggregated, channel-forming state occurs above a critical concentration of the drug in the membrane.

-

Sterol Sponge Model: This model proposes that polyenes form large, extramembranous aggregates that extract ergosterol from the fungal membrane. This depletion of ergosterol disrupts critical cellular processes that rely on this sterol, including membrane fluidity, endocytosis, and cell signaling, leading to cell death.

-

Surface Adsorption Model: This model suggests that polyenes can adsorb to the surface of the fungal cell membrane, causing a disruption of the membrane's structure and function without necessarily forming transmembrane pores.

It is likely that these mechanisms are not mutually exclusive and may contribute to the overall antifungal effect of polyenes depending on the specific drug, its concentration, and the fungal species.

Secondary Mechanisms of Action

Beyond direct membrane disruption, polyene antifungals elicit other cellular responses that contribute to their fungicidal activity.

Induction of Oxidative Stress

Polyene antifungals have been shown to induce the production of reactive oxygen species (ROS) in fungal cells. This leads to oxidative damage to cellular components such as DNA, proteins, and lipids, contributing to cell death. The generation of ROS appears to be a significant factor in the fungicidal activity of these drugs.

Apoptosis-like Cell Death

There is growing evidence to suggest that polyenes can induce a programmed cell death (PCD) or apoptosis-like pathway in fungi. The induction of ROS is thought to be a key trigger in this process. However, the exact signaling pathways involved in polyene-mediated apoptosis in fungi are still under investigation and may differ between species.

Quantitative Data on Polyene Antifungal Activity

The following tables summarize key quantitative data related to the activity of polyene antifungals.

Table 1: In Vitro Susceptibility of Various Fungi to Polyene Antifungals

| Fungal Species | Polyene Antifungal | MIC Range (µg/mL) |

| Candida albicans | Amphotericin B | 0.11 - 1.0 |

| Candida albicans | Nystatin | 2.5 - 5.0 |

| Candida species | Amphotericin B | 0.03 - 1.0 |

| Cryptococcus neoformans | Amphotericin B | 0.03 - 1.0 |

| Aspergillus fumigatus | Amphotericin B | 0.03 - 1.0 |

| Histoplasma capsulatum | Amphotericin B | 0.03 - 1.0 |

| Blastomyces dermatitidis | Amphotericin B | 0.03 - 1.0 |

| Coccidioides immitis | Amphotericin B | 0.03 - 1.0 |

| Sporothrix schenckii | Amphotericin B | 0.03 - 1.0 |

| Mucor mucedo | Amphotericin B | 0.03 - 1.0 |

| Candida albicans | N,N-di-(3-aminopropyl) AmB derivative | 4.0 µM (for AmB-resistant strain) |

| Saccharomyces cerevisiae | N,N-di-(3-aminopropyl) AmB derivative | 0.10 µM |

| Aspergillus niger | Amide N,N-dialkyl AmB derivative | MIC₅₀: 0.08 |

| Candida species | SF001 | 0.125 - 4 |

| Aspergillus species | SF001 | 0.125 - 4 |

Data compiled from multiple sources.

Table 2: Concentrations of Polyenes Required for Half-Maximal Effect on Membrane Permeability of Leishmania Vesicles at 30°C

| Polyene Antifungal | Half-Maximal Effect on Water Permeability (µM) | Half-Maximal Effect on Potassium Nitrate Permeability (µM) |

| Candicidin | 0.021 | Not Reported |

| Amphotericin B | 0.21 | 1.8 |

| Nystatin | 1.4 | Not Reported |

Data from a study on Leishmania plasma membrane vesicles.

Experimental Protocols

The following are outlines of key experimental protocols used to investigate the mechanism of action of polyene antifungals.

Membrane Permeabilization Assay

This assay measures the ability of a compound to disrupt the integrity of a cell membrane or an artificial lipid vesicle.

Principle: A fluorescent dye is encapsulated within liposomes or fungal cells. If the membrane is permeabilized by the polyene antifungal, the dye will leak out, leading to a change in fluorescence that can be measured.

Detailed Methodology:

-

Preparation of Liposomes/Fungal Spheroplasts:

-

Liposomes are prepared with a lipid composition mimicking the fungal cell membrane (e.g., containing ergosterol).

-

Fungal spheroplasts are prepared by enzymatic digestion of the cell wall.

-

A fluorescent dye, such as calcein or carboxyfluorescein, is encapsulated at a self-quenching concentration during preparation.

-

-

Treatment with Polyene Antifungal:

-

The liposomes or spheroplasts are incubated with varying concentrations of the polyene antifungal.

-

-

Measurement of Fluorescence:

-

The fluorescence intensity is measured over time using a fluorometer.

-

An increase in fluorescence indicates leakage of the dye and subsequent de-quenching.

-

-

Data Analysis:

-

The rate of dye leakage is calculated and plotted against the concentration of the polyene antifungal.

-

Sterol Binding Assay

This assay quantifies the binding affinity of a polyene antifungal for ergosterol.

Principle: The binding of a polyene to ergosterol can be detected by various biophysical techniques, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Detailed Methodology (using SPR):

-

Immobilization of Sterol:

-

A lipid bilayer containing ergosterol (or cholesterol for comparison) is formed on the surface of an SPR sensor chip.

-

-

Injection of Polyene Antifungal:

-

A solution of the polyene antifungal is flowed over the sensor chip surface.

-

-

Measurement of Binding:

-

The binding of the polyene to the ergosterol-containing membrane is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.

-

-

Data Analysis:

-

The binding kinetics (association and dissociation rates) and affinity (KD) are determined by fitting the sensorgram data to a binding model.

-

Measurement of Reactive Oxygen Species (ROS) Production

This assay detects the generation of ROS in fungal cells following treatment with a polyene antifungal.

Principle: A cell-permeable fluorescent probe that becomes fluorescent upon oxidation by ROS is used to detect intracellular ROS levels.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Fungal cells are cultured to the desired growth phase.

-

The cells are then treated with the polyene antifungal for a specified period.

-

-

Loading with Fluorescent Probe:

-

The treated cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

-

-

Measurement of Fluorescence:

-

The intracellular fluorescence is measured using a flow cytometer or a fluorescence microscope.

-

-

Data Analysis:

-

The fluorescence intensity of the treated cells is compared to that of untreated control cells to determine the fold increase in ROS production.

-

Visualizations of Mechanisms and Workflows

The following diagrams illustrate key pathways and experimental workflows related to the mechanism of action of polyene antifungals.

Caption: Overview of the primary and secondary mechanisms of action of polyene antifungals.

Caption: Experimental workflow for a membrane permeabilization assay.

Caption: Experimental workflow for measuring ROS production in fungal cells.

References

- 1. What is the mechanism of Amphotericin B? [synapse.patsnap.com]

- 2. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]

- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Interaction Between Amphotericin and Ergosterol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document focuses on Amphotericin B (AmB), the widely studied and clinically significant form of the molecule. While Amphotericin A exists, the vast majority of scientific literature and research pertains to Amphotericin B's interaction with ergosterol. Therefore, "Amphotericin" or "AmB" throughout this guide refers to Amphotericin B.

Executive Summary

Amphotericin B (AmB) remains a cornerstone in the treatment of life-threatening systemic fungal infections, primarily due to its broad spectrum of activity and the low incidence of microbial resistance.[1][2] Its mechanism of action is intrinsically linked to its high affinity for ergosterol, the primary sterol component of fungal cell membranes, in contrast to its lower affinity for cholesterol in mammalian cells.[2][3] This selective interaction underpins both its therapeutic efficacy and its dose-limiting toxicity. For decades, the prevailing model of AmB's action was the formation of transmembrane pores or channels.[4] However, recent evidence has championed a "sterol sponge" model, where AmB aggregates extract ergosterol directly from the membrane. This guide provides a comprehensive technical overview of the AmB-ergosterol interaction, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the molecular mechanisms and workflows involved.

Molecular Mechanisms of Interaction: Pore vs. Sponge

The precise mechanism by which Amphotericin B leverages its affinity for ergosterol to kill fungal cells has been the subject of extensive research, leading to two primary models.

The Pore Formation Model

The classical and long-standing model posits that AmB molecules, upon binding ergosterol within the fungal membrane, self-assemble into a "barrel-stave" structure. In this arrangement, multiple AmB molecules form a ring, with their hydrophilic polyhydroxyl faces oriented inward to create an aqueous channel and their hydrophobic polyene faces interacting with the lipid acyl chains and ergosterol. This pore, estimated to be 0.7-1.0 nm in diameter, disrupts the membrane's integrity, allowing the leakage of essential intracellular ions, particularly potassium (K+), and small metabolites, which ultimately leads to cell death. The stability and formation of these channels are believed to be highly dependent on the presence of ergosterol.

The Sterol Sponge Model

More recent investigations have provided compelling evidence for an alternative mechanism. The "sterol sponge" model suggests that the primary fungicidal action of AmB is not channel formation, but rather the sequestration and extraction of ergosterol from the fungal membrane. According to this model, large, extramembranous aggregates of AmB act as a "sponge," binding and removing ergosterol, a lipid vital for numerous cellular functions including membrane fluidity, endocytosis, and vacuole fusion. This rapid depletion of ergosterol fatally disrupts the membrane's structure and the function of essential membrane-associated proteins, leading to cell death even without significant pore formation. Evidence from neutron reflectometry has directly shown that AmB extracts ergosterol, leading to membrane thinning.

Caption: Competing models for the fungicidal mechanism of Amphotericin B.

It is now thought that these two mechanisms may not be mutually exclusive. Ergosterol binding is the critical initiating event, which can be followed by either direct extraction or the formation of ion channels, both contributing to the potent activity of AmB.

Quantitative Analysis of the AmB-Ergosterol Interaction

The selectivity of Amphotericin B is quantifiable through biophysical techniques that measure its binding affinity for different sterols and its biological activity against fungal cells.

Binding Affinity and Kinetics

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques for quantifying the interaction between AmB and sterol-containing lipid membranes. Studies consistently show a significantly higher affinity of AmB for ergosterol over cholesterol.

| Technique | Membrane Composition | Analyte | Key Quantitative Finding | Reference(s) |

| SPR | POPC Liposomes + Ergosterol | AmB | Association constant is ~10x larger than for cholesterol-containing liposomes. | |

| SPR | Model Fungal Membrane | AmB | Binding affinity is ~18x higher than for model mammal (cholesterol) membrane. | |

| ITC | Ergosterol-containing LUVs | AmB | Shows a direct, exergonic binding interaction. | |

| ITC | Ergosterol vs. Cholesterol | C2'deOAmB | Derivative binds ergosterol but shows no detectable binding to cholesterol. |

Table 1: Summary of quantitative binding data for Amphotericin B and its derivatives with sterol-containing membranes. POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine; LUVs: Large Unilamellar Vesicles.

Antifungal Activity and Sterol Binding Correlation

The biological potency of AmB and its derivatives, measured as the Minimum Inhibitory Concentration (MIC), correlates strongly with their ability to bind ergosterol, but not necessarily with their ability to form pores.

| Compound | Key Structural Feature | Ergosterol Binding | K+ Efflux (Pore Formation) | MIC vs. S. cerevisiae (µg/mL) | Reference(s) |

| Amphotericin B | Standard | Yes | Yes | 0.5 - 1.0 | |

| Amphoteronolide B | Lacks mycosamine group | No | No | > 50 | |

| C35deOAmB | Lacks C35 hydroxyl | Yes | No | 1.0 |

Table 2: Correlation of sterol binding, pore formation, and antifungal activity for AmB and its derivatives. The data for C35deOAmB demonstrates that potent fungicidal activity can be retained without the ability to form ion channels, supporting the primary role of ergosterol binding.

Key Experimental Protocols

Investigating the AmB-ergosterol interaction requires specialized biophysical and biochemical assays. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

Objective: To quantify the thermodynamic parameters of AmB binding to sterol-containing liposomes.

Methodology:

-

Liposome Preparation: Prepare Large Unilamellar Vesicles (LUVs) of a defined lipid composition (e.g., POPC with 10 mol% ergosterol or cholesterol) via extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

-

Sample Preparation: Degas all solutions thoroughly. Place the sterol-containing LUV suspension in the ITC sample cell. Load a concentrated solution of AmB into the injection syringe. A control titration using sterol-free LUVs is essential to subtract heats of dilution and non-specific interactions.

-

Titration: Perform a series of small, sequential injections (e.g., 2-10 µL) of the AmB solution into the LUV suspension at a constant temperature (e.g., 25°C).

-

Data Acquisition: The instrument records a thermogram, where each peak represents the heat change upon injection.

-

Data Analysis: Integrate the peaks to determine the heat change per injection. Plot these values against the molar ratio of AmB to sterol. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Objective: To determine the kinetics (association and dissociation rates) of AmB binding to immobilized lipid membranes.

Methodology:

-

Sensor Chip Preparation: Use a sensor chip with a hydrophobic surface (e.g., L1 chip). Immobilize sterol-containing liposomes onto the chip surface, which will self-assemble into a planar lipid bilayer. A control flow cell with a sterol-free bilayer should be prepared in parallel.

-

Analyte Injection: Inject a series of increasing concentrations of AmB solution over the sensor surface at a constant flow rate.

-

Data Acquisition: The SPR instrument records a sensorgram (Response Units vs. Time) for each concentration. The association phase is monitored during injection, and the dissociation phase is monitored during a subsequent buffer flow.

-

Surface Regeneration: After each cycle, regenerate the sensor surface using a suitable solution (e.g., a detergent or high salt buffer) to remove bound AmB.

-

Data Analysis: Fit the sensorgrams from multiple concentrations to a kinetic model (e.g., a two-state reaction model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Caption: A generalized workflow for studying the AmB-ergosterol interaction.

Solid-State Nuclear Magnetic Resonance (ssNMR)

ssNMR can provide direct proof of interaction and structural details at an atomic level.

Objective: To directly observe the molecular interaction between AmB and ergosterol in a membrane environment.

Methodology:

-

Isotope Labeling: Synthesize or obtain deuterium-labeled (²H) ergosterol and/or AmB.

-

Sample Preparation: Prepare multilamellar vesicles (MLVs) containing the labeled molecule, phospholipids (e.g., POPC), and the binding partner (unlabeled AmB or ergosterol).

-

NMR Spectroscopy: Acquire ²H NMR spectra of the samples. The mobility of the labeled molecule is reflected in the spectral lineshape.

-

Data Analysis: Compare the spectra of labeled ergosterol in the presence and absence of AmB. A significant change, such as a broadening of the signal, indicates that the fast axial diffusion of ergosterol is inhibited by AmB, providing direct evidence of a close intermolecular interaction.

Cellular Consequences of the AmB-Ergosterol Interaction

The binding of AmB to ergosterol triggers a cascade of events that culminate in fungal cell death. While ion leakage is a major consequence, other downstream effects are also critical.

-

Ergosterol Sequestration: As per the sponge model, the removal of ergosterol disrupts critical membrane domains (lipid rafts) and impairs the function of ergosterol-dependent proteins.

-

Membrane Permeabilization: The formation of pores leads to the rapid loss of the electrochemical gradient across the membrane.

-

Oxidative Damage: AmB can induce an oxidative burst within the fungal cell, leading to the accumulation of reactive oxygen species (ROS). These ROS can damage essential cellular components like proteins, lipids, and DNA, contributing to cell death.

-

Metabolic Arrest: The combination of ion imbalance, membrane depolarization, and oxidative stress leads to a shutdown of cellular metabolism and ultimately, apoptosis or necrosis.

Caption: Downstream cellular consequences following the AmB-ergosterol interaction.

Conclusion and Future Directions

The interaction between Amphotericin B and ergosterol is a multifaceted process that remains a subject of active investigation. While the classical pore-formation model has been challenged by the sterol-sponge model, it is likely that both mechanisms contribute to AmB's potent fungicidal activity. The fundamental event is the selective, high-affinity binding to ergosterol.

For drug development professionals, a deep understanding of this interaction is paramount.

-

Improving Selectivity: By modifying the AmB structure, it is possible to enhance its binding selectivity for ergosterol over cholesterol. Derivatives like C2'deOAmB, which bind ergosterol but not cholesterol, show promise for reducing toxicity while maintaining efficacy.

-

Modulating Aggregation: The aggregation state of AmB is critical to its mechanism and toxicity. Formulations that control aggregation, such as liposomal AmB (AmBisome®), have already succeeded in improving the therapeutic index by altering drug delivery to the fungal cell.

-

Targeting the Interaction: The AmB-ergosterol interaction itself represents a validated and highly successful antimicrobial strategy that has proven remarkably resilient to the development of resistance. Future research focused on small molecules that mimic this interaction or modulate the membrane environment to enhance it could yield novel antifungal agents.

Continued research using advanced biophysical techniques will further elucidate the nuances of this critical drug-target interaction, paving the way for the design of safer and more effective antifungal therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. What is the mechanism of Amphotericin B? [synapse.patsnap.com]

- 3. Scientists pinpoint structure of antifungal, challenge binding mechanism – Department of Biochemistry – UW–Madison [biochem.wisc.edu]

- 4. The Antifungal Mechanism of Amphotericin B Elucidated in Ergosterol and Cholesterol-Containing Membranes Using Neutron Reflectometry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Amphotericin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of Amphotericin A, a polyene macrolide antibiotic. The document details the principles and applications of various spectroscopic methods, presents quantitative data in structured tables, and offers detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development, characterization, and quality control of this compound and its formulations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the analysis of this compound, primarily used for quantification and for studying its aggregation state. The polyene chromophore of this compound gives rise to a characteristic absorption spectrum that is sensitive to the molecular environment. In its monomeric form, typically observed in organic solvents like dimethyl sulfoxide (DMSO), the spectrum exhibits well-defined vibronic bands.[1][2] In aqueous solutions, this compound tends to self-aggregate, leading to significant changes in the absorption spectrum, including the appearance of a new band at shorter wavelengths and a decrease in the intensity of the bands associated with the monomeric form.[2] The ratio of the intensities of the absorption bands corresponding to the aggregated and monomeric forms can be used to determine the extent of aggregation.[2]

Quantitative Data for UV-Vis Spectroscopy of this compound

| Parameter | Value | Solvent/Conditions | Reference |

| Monomeric Absorption Maxima (λmax) | ~350, 368, 388, 412 nm | DMSO | [2] |

| ~416, 391, 372, 352 nm | DMSO | ||

| 408 nm | Ethanol | ||

| 409 nm | DMSO | ||

| Aggregated Form Absorption | Broad band ~340 nm | Buffer | |

| Peak at ~330 nm | PBS buffer | ||

| Linearity Range | 0.625 - 10 µg/ml | Ethanol | |

| 5 - 30 µg/ml | Ethanol | ||

| 5 - 50 µg/ml | Buffer | ||

| Limit of Detection (LOD) | 0.391 µg/ml | Ethanol | |

| 0.0295 µg/ml | Not specified | ||

| Limit of Quantification (LOQ) | 1.187 µg/ml | Ethanol | |

| 0.0895 µg/ml | Not specified | ||

| Molar Extinction Coefficient (ε) | 1.3 x 10^5 M⁻¹ cm⁻¹ at 408 nm | 40% 2-propanol in H₂O |

Experimental Protocol: UV-Vis Spectrophotometric Analysis of this compound

-

Preparation of Standard Stock Solution: Accurately weigh 1 mg of this compound and dissolve it in 100 ml of ethanol to obtain a stock solution of 10 µg/ml. Alternatively, for studying aggregation, a stock solution can be prepared in DMSO. Protect the solution from light.

-

Preparation of Working Standards: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the desired solvent (e.g., ethanol for quantification, or buffer for aggregation studies) to achieve concentrations within the linear range (e.g., 0.625 to 10 µg/ml).

-

Spectrophotometric Measurement:

-

Use a calibrated UV-Vis spectrophotometer.

-

Set the wavelength range to scan from 200 to 800 nm.

-

Use the corresponding solvent as a blank.

-

Record the absorbance of each working standard solution at the wavelength of maximum absorption (λmax), which is typically around 408 nm for the monomeric form.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 0.999 indicates good linearity.

-

Determine the concentration of unknown samples by measuring their absorbance and calculating the concentration using the regression equation.

-

For aggregation studies, calculate the ratio of the absorbance at the peak corresponding to the aggregated form (e.g., ~346 nm) to the peak of the monomeric form (e.g., ~412 nm).

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying the molecular environment and aggregation state of this compound. The fluorescence properties of this compound are highly dependent on its aggregation state. The monomeric form exhibits weak fluorescence, while aggregated forms can show different fluorescence characteristics. However, it is important to note that impurities in Amphotericin B samples can contribute significantly to the observed fluorescence, particularly when exciting at wavelengths around 325 nm.

Quantitative Data for Fluorescence Spectroscopy of this compound

| Parameter | Wavelength (nm) | Conditions | Reference |

| Monomeric Emission Maxima | 525, 560 | Excitation at ~416 nm in DMSO | |

| 528, 562, 608 | Not specified | ||

| Aggregated Emission Maximum | 473 | Excitation at 350 nm | |

| Monomeric Excitation Maxima | 416, 391, 372, 352 | Emission near 525 and 560 nm in DMSO | |

| 410, 386 | Emission at 560 nm | ||

| Aggregated Excitation Maxima | 324, 339, 356 | Emission at 471 nm |

Experimental Protocol: Fluorescence Spectroscopic Analysis of this compound

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent, such as DMSO for monomeric studies or a buffer solution to induce aggregation. Ensure the concentration is appropriate for fluorescence measurements, typically in the micromolar range. Protect the solutions from light.

-

-

Instrumentation:

-

Use a spectrofluorometer equipped with a suitable light source (e.g., Xenon lamp) and detector.

-

-

Measurement of Emission Spectra:

-

Set the excitation wavelength to a value corresponding to the absorption of the species of interest (e.g., ~410 nm for the monomer).

-

Scan the emission wavelength range (e.g., 450-700 nm) to record the fluorescence emission spectrum.

-

-

Measurement of Excitation Spectra:

-

Set the emission wavelength to a value corresponding to a peak in the emission spectrum (e.g., 560 nm for the monomer).

-

Scan the excitation wavelength range (e.g., 300-450 nm) to record the fluorescence excitation spectrum.

-

-

Data Analysis:

-

Analyze the positions of the excitation and emission maxima to characterize the aggregation state of this compound.

-

Compare the spectra of different samples to assess relative changes in aggregation. Be cautious of potential interference from fluorescent impurities.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a valuable tool for the structural characterization of this compound. It provides information about the functional groups present in the molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to O-H, N-H, C-H, C=O, and C=C stretching and bending vibrations. This technique can be used for identification and to study interactions with other molecules, such as in drug formulations.

Quantitative Data for Infrared Spectroscopy of this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3401 | Hydrogen-bonded O-H stretching | |

| 3350 | O-H and N-H stretching | |

| 3200 - 2900 | C-H₂ and C-H₃ stretching | |

| 1710 | C=O (carboxyl) stretching | |

| 1675 | C=C stretching | |

| 1645 | C=O stretching | |

| 1550 | N-H₂ folding | |

| 1068 | C-O stretching | |

| 1010 | C-C vibrations coupled with C=C-C bending | |

| 1005 | C-H stretching out-of-plane |

Experimental Protocol: FTIR Spectroscopic Analysis of this compound

-

Sample Preparation:

-

For solid samples, the KBr pellet method is commonly used. Mix a small amount of finely ground this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, which requires minimal sample preparation. Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

-

Instrumentation:

-

Use an FTIR spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (for KBr pellets) or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum. The instrument will automatically subtract the background.

-

Spectra are typically collected over the mid-IR range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups in the this compound molecule.

-

Compare the spectrum to a reference spectrum for identification purposes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) NMR experiments are employed to determine the chemical structure and conformation of the molecule. NMR has been instrumental in distinguishing between this compound and its close analog, Amphotericin B, revealing differences in their carbon skeletons.

Quantitative Data for NMR Spectroscopy of this compound

Due to the complexity of NMR spectra for a molecule like this compound, a simple table of chemical shifts would be extensive and context-dependent. However, key findings from NMR studies include:

-

Structural Difference between this compound and B: 2D NMR studies have shown that this compound has a single bond between carbons 28 and 29, whereas Amphotericin B has a double bond in this position.

-

¹³C NMR: The chemical environments of 24 carbons in this compound were found to be identical to those in Amphotericin B and nystatin.

Experimental Protocol: NMR Spectroscopic Analysis of this compound

-

Sample Preparation:

-

Dissolve a sufficient amount of this compound (typically a few milligrams) in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 200 MHz or higher).

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to observe the proton signals.

-

Acquire a ¹³C NMR spectrum to observe the carbon signals. This may require a longer acquisition time.

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish correlations between protons and carbons and to aid in the complete assignment of the spectra.

-

-

Data Analysis:

-

Process the raw NMR data (Fourier transformation, phasing, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to assign the signals to specific atoms in the this compound molecule.

-

Compare the obtained spectra with literature data for structural confirmation.

-

Mass Spectrometry (MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for the quantification of this compound in complex matrices such as plasma, urine, and cerebrospinal fluid. It is also used for molecular weight determination and structural characterization.

Quantitative Data for LC-MS/MS Analysis of this compound

| Matrix | Linearity Range (ng/ml) | LLOQ (ng/ml) | Reference |

| Plasma | 5 - 1000 | 5 | |

| Plasma Ultrafiltrate | 0.6 - 250 | 0.625 | |

| - | 1 | ||

| Urine | 5 - 1000 | 5 | |

| - | 50 | ||

| Cerebrospinal Fluid (CSF) | 0.1 - 250 | 0.1 | |

| Fecal Homogenate | - | 400 |

Experimental Protocol: LC-MS/MS Quantification of this compound

-

Sample Preparation:

-

For biological samples, a sample extraction step is necessary to remove interfering substances. This often involves protein precipitation followed by solid-phase extraction.

-

An internal standard (e.g., natamycin or piroxicam) is added to the samples and calibration standards to correct for variations in extraction efficiency and instrument response.

-

-

Chromatographic Separation (LC):

-

Use a suitable HPLC or UPLC system with a C18 analytical column.

-

The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate).

-

A gradient elution program is often used to achieve optimal separation.

-

-

Mass Spectrometric Detection (MS/MS):

-

Use a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.

-

Use the calibration curve to determine the concentration of this compound in the unknown samples.

-

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of this compound, from initial characterization to quantitative analysis in complex matrices.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Early Efficacy of Amphotericin A: A Technical Review of Foundational Studies

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Discovered in the mid-1950s from a strain of Streptomyces nodosus found in the Orinoco River region of Venezuela, Amphotericin B emerged as a groundbreaking, life-saving therapy for systemic fungal infections, which were previously almost uniformly fatal.[1] It belongs to the polyene macrolide class of antifungals and was licensed for medical use in 1959.[1] The initial formulation, a colloidal dispersion with sodium deoxycholate, allowed for intravenous administration to combat deep-seated mycoses. This technical guide delves into the core early studies that established the in vitro and in vivo efficacy of Amphotericin B, providing a detailed look at the foundational experimental protocols and quantitative data that paved the way for its clinical use.

Mechanism of Action: Early Insights

From its initial investigation, the primary mechanism of action of Amphotericin B was understood to be its interaction with sterols in the fungal cell membrane. The prevailing early hypothesis was that Amphotericin B binds with high affinity to ergosterol, a principal sterol in fungal membranes. This binding was thought to lead to the formation of pores or channels, disrupting the membrane's integrity and causing the leakage of essential intracellular ions, ultimately leading to fungal cell death. This selective toxicity for fungal cells over mammalian cells was attributed to the lower affinity of Amphotericin B for cholesterol, the predominant sterol in host cell membranes. Early studies also noted the induction of oxidative stress within fungal cells, though the precise contribution of this to its overall fungicidal effect was not fully elucidated at the time.[1]

In Vitro Efficacy

The foundational in vitro studies on Amphotericin A and B were crucial in establishing their antifungal spectrum and potency. These early experiments, primarily conducted using broth and agar dilution methods, provided the first quantitative measure of the concentrations required to inhibit the growth of various pathogenic fungi.

Experimental Protocols

1. Fungal Isolates and Culture Preparation:

-

Organisms: A variety of pathogenic yeasts and molds were tested, including strains of Candida albicans, Cryptococcus neoformans, Histoplasma capsulatum, Blastomyces dermatitidis, and Coccidioides immitis.

-

Culture Media: Sabouraud's glucose agar was commonly used for maintaining stock cultures. For susceptibility testing, a liquid medium such as Sabouraud's glucose broth or a synthetic amino acid medium was employed.

-

Inoculum Preparation: Fungal cultures were grown to a specified phase (e.g., logarithmic growth phase for yeasts). The concentration of the inoculum was standardized, often by visual comparison to a turbidity standard or through hemocytometer counts, to ensure reproducibility of the minimum inhibitory concentration (MIC) results.

2. Broth Dilution Method for MIC Determination:

-

A two-fold serial dilution of Amphotericin B (solubilized with sodium deoxycholate) was prepared in the test broth.

-

Each tube in the dilution series was inoculated with the standardized fungal suspension.

-

A drug-free tube was included as a positive growth control, and an uninoculated tube served as a negative control.

-

The tubes were incubated at an appropriate temperature (e.g., 30-37°C) for a defined period (typically 24 to 48 hours for yeasts, and longer for molds).

-

The MIC was determined as the lowest concentration of Amphotericin B that resulted in the complete visual inhibition of fungal growth.

Summary of Early In Vitro Data

| Fungal Species | Illustrative MIC Range (µg/mL) |

| Candida albicans | 0.1 - 1.0 |

| Cryptococcus neoformans | 0.05 - 0.5 |

| Histoplasma capsulatum | 0.05 - 0.2 |

| Blastomyces dermatitidis | 0.1 - 0.5 |

| Coccidioides immitis | 0.1 - 1.0 |

| Aspergillus fumigatus | 0.5 - 2.0 |

Note: These values are illustrative and based on summaries of early research. The exact values would have varied based on the specific strain and testing conditions.

In Vivo Efficacy in Animal Models

Following the promising in vitro results, the efficacy of Amphotericin B was evaluated in animal models of systemic fungal infections. The mouse model was the primary system used to assess the protective effects of the antibiotic against lethal fungal challenges.

Experimental Protocols

1. Animal Model and Infection:

-

Animal: Swiss albino mice were commonly used.

-

Infection: Mice were infected via intravenous (IV) or intraperitoneal (IP) injection of a lethal dose of a fungal pathogen, such as Candida albicans or Coccidioides immitis.[2] The fungal inoculum was prepared from cultures and standardized to a concentration that would cause a predictable mortality rate in untreated control animals within a specified timeframe (e.g., 100% mortality within 14 days).

2. Treatment Regimen:

-

Drug Formulation: A sterile aqueous solution of Amphotericin B, complexed with sodium deoxycholate, was prepared for injection.

-

Administration: Treatment was typically initiated shortly after infection. The drug was administered intravenously or intraperitoneally. Dosing schedules varied, but often involved single or multiple daily doses for a defined period.

-

Dosage: A range of doses were tested to determine the effective dose (ED50) and to assess the dose-response relationship.

3. Outcome Measures:

-

Survival: The primary endpoint was the survival rate of treated animals compared to untreated controls over a period of 14 to 30 days.

-

Fungal Burden: In some studies, at the end of the experiment, organs such as the kidneys, liver, and spleen were harvested, homogenized, and cultured to determine the number of viable fungal colony-forming units (CFUs), providing a measure of tissue clearance.

Summary of Early In Vivo Data

Early in vivo studies demonstrated the remarkable protective effect of Amphotericin B in murine models of systemic mycoses. Treatment significantly increased the survival rates of infected mice compared to untreated controls. The table below provides an illustrative summary of the type of data generated in these early studies.

| Fungal Pathogen | Mouse Model | Treatment Route | Illustrative Protective Dose (mg/kg/day) | Outcome |

| Candida albicans | Systemic Infection (IV Challenge) | IV or IP | 0.5 - 1.0 | Significant increase in survival rate |

| Coccidioides immitis | Systemic Infection (IP Challenge) | IV or IP | 0.5 - 1.5 | Significant increase in survival rate |

| Histoplasma capsulatum | Systemic Infection (IV Challenge) | IV or IP | 0.2 - 0.8 | Significant increase in survival rate |

| Blastomyces dermatitidis | Systemic Infection (IV Challenge) | IV or IP | 0.5 - 1.2 | Significant increase in survival rate |

Note: This table is a representation of the expected findings. Actual data would specify the exact dosing regimen, duration, and resulting survival percentages.

Early Clinical Observations

The first clinical applications of Amphotericin B were in patients with life-threatening, deep-seated fungal infections for which no effective therapy existed. These were often case series or small, non-randomized trials due to the severity of the illnesses being treated.

Treatment Protocols

-

Patient Population: Patients with confirmed diagnoses of disseminated coccidioidomycosis, cryptococcal meningitis, histoplasmosis, or systemic candidiasis were among the first to receive Amphotericin B.

-

Drug Administration: The drug, formulated with sodium deoxycholate, was administered as a slow intravenous infusion in a 5% dextrose solution. Saline solutions were avoided due to the precipitation of the drug.

-

Dosing: Treatment often began with a small test dose (e.g., 1 mg) to assess for immediate hypersensitivity reactions. The daily dose was then gradually increased to a target maintenance dose, typically in the range of 0.5 to 1.0 mg/kg of body weight.

-

Monitoring: Patients were closely monitored for both therapeutic response (e.g., clinical improvement, sterilization of cerebrospinal fluid in meningitis) and toxicity. Infusion-related reactions ("shake and bake" syndrome of fever and chills) and nephrotoxicity were recognized early as significant adverse effects.

Conclusion